REACTION_SMILES
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[CH3:1][O:2][c:3]1[cH:4][cH:5][c:6]([CH2:7][N:8]2[CH2:9][CH:10]3[CH:11]([CH:12]([CH3:14])[CH2:13]2)[O:15][C:16](=[O:18])[NH:17]3)[cH:19][cH:20]1.[CH3:23][OH:24].[H:21][H:22].[OH-:25].[OH-:27].[Pd+2:26]>>[NH:8]1[CH2:9][CH:10]2[CH:11]([CH:12]([CH3:14])[CH2:13]1)[O:15][C:16](=[O:18])[NH:17]2
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Name
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COc1ccc(CN2CC(C)C3OC(=O)NC3C2)cc1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1ccc(CN2CC(C)C3OC(=O)NC3C2)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Pd+2]
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Name
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CC1CNCC2NC(=O)OC12
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Type
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product
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Smiles
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CC1CNCC2NC(=O)OC12
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |